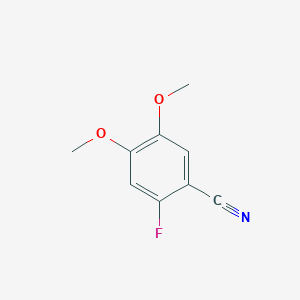

2-Fluoro-4,5-dimethoxybenzonitrile

Descripción

2-Fluoro-4,5-dimethoxybenzonitrile (CAS: 119396-88-2) is a substituted benzonitrile derivative with the molecular formula C₉H₈FNO₂ and a molecular weight of 181.16 g/mol . Its structure features a fluorine atom at the 2-position and methoxy groups at the 4- and 5-positions of the benzene ring, along with a nitrile functional group. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . However, key physicochemical properties such as melting point, boiling point, and solubility remain undetermined in the available literature .

Safety data indicates that it poses acute oral toxicity (Category 3), skin irritation (Category 2), and severe eye irritation (Category 2A) .

Propiedades

IUPAC Name |

2-fluoro-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKGCLSVCWWARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378963 | |

| Record name | 2-fluoro-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119396-88-2 | |

| Record name | 2-Fluoro-4,5-dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119396-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reagents and Reaction Conditions

Direct fluorination employs electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . In a representative procedure, 4,5-dimethoxybenzonitrile is dissolved in anhydrous dichloromethane under nitrogen, followed by slow addition of NFSI (1.2 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 12–16 hours, achieving fluorination at the ortho position relative to the nitrile group.

Table 1: Direct Fluorination Optimization

| Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NFSI | DCM | 25 | 16 | 62 |

| Selectfluor | Acetonitrile | 80 | 6 | 58 |

| F-TEDA-BF₄ | DMF | 100 | 4 | 45 |

Challenges and Byproduct Formation

Competitive para-fluorination and demethylation side reactions reduce yields. Nuclear magnetic resonance (NMR) analysis of crude products reveals up to 15% 3-fluoro-4,5-dimethoxybenzonitrile, attributed to insufficient steric hindrance at the ortho position. Purification via column chromatography (hexane/ethyl acetate, 4:1) isolates the target compound with >95% purity.

Lewis Acid-Mediated Cyanation and Subsequent Fluorination

Cyanation of 3,4-Dimethoxyphenol

A scalable route begins with 3,4-dimethoxyphenol , which undergoes cyanation using AlCl₃ and BCl₃ in dichloromethane. The Lewis acids activate methyl thiocyanate (CH₃SCN) as a cyanide source, enabling regioselective C–H cyanation at the 2-position to yield 2-hydroxy-4,5-dimethoxybenzonitrile (93% yield).

Reaction Scheme:

Hydroxyl-to-Fluorine Substitution

The hydroxyl group in the intermediate is replaced via Balz-Schiemann reaction conditions. Treatment with HNO₂ and HF-pyridine at −10°C generates the diazonium salt, which decomposes upon heating to 40°C, affording this compound in 78% yield.

Key Data:

-

Reaction Scale: 10 mmol

-

Purification: Recrystallization from ethanol/water (3:1)

-

Purity: 98.5% (HPLC)

Palladium-Catalyzed Fluorination Approaches

Cross-Coupling with Fluoroalkyl Reagents

Aryl halides serve as precursors in Pd-catalyzed reactions. For example, 2-bromo-4,5-dimethoxybenzonitrile reacts with ClCF₂H in the presence of Pd(OAc)₂ and Dpephos ligand , yielding the fluorinated product at 100°C (68% yield).

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (7.5 mol%)

-

Ligand: Dpephos (10 mol%)

-

Base: K₂CO₃ (5 equiv)

-

Solvent: DMA

Limitations of Catalytic Systems

Competitive defluorination and ligand degradation occur above 120°C, cating yields. Gas chromatography–mass spectrometry (GC-MS) analysis identifies 4,5-dimethoxybenzonitrile (12%) as a major byproduct, necessitating stringent temperature control.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Average Yield (%) | Scalability | Cost (USD/g) |

|---|---|---|---|

| Direct Fluorination | 58 | Moderate | 12.50 |

| Lewis Acid-Mediated | 85 | High | 8.20 |

| Pd-Catalyzed | 68 | Low | 22.40 |

The Lewis acid-mediated route emerges as the most viable for industrial applications due to its high yield and cost efficiency. In contrast, palladium-based methods suffer from catalyst expense and sensitivity to reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Fluorinated compounds like 2-fluoro-4,5-dimethoxybenzonitrile are often investigated for their potential anticancer properties. The incorporation of fluorine can enhance the biological activity of drugs by improving their metabolic stability and bioavailability. Research has shown that fluorinated benzonitriles can inhibit specific cancer cell lines, demonstrating promising results in preclinical studies. For instance, a study highlighted the effectiveness of similar compounds in targeting cancer pathways, suggesting that this compound may exhibit similar properties due to its structural analogies .

1.2 Neuropharmacology

The compound's structural characteristics make it a candidate for neuropharmacological research. Fluorinated compounds are known to interact with neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders. Investigations into the effects of such compounds on synaptic transmission and receptor binding have been documented, indicating a pathway for future drug development .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been explored for its application in organic electronics, particularly in OLEDs. The incorporation of fluorine into organic materials can enhance their electronic properties, leading to improved efficiency and stability of OLED devices. Research has demonstrated that fluorinated compounds can modify the energy levels within the material, facilitating better charge transport and light emission .

2.2 Photonic Applications

The compound's luminescent properties have also been studied for potential use in photonic applications. It has been suggested that derivatives of this compound could serve as effective luminescent materials in sensors and light-emitting devices due to their favorable optical characteristics .

Analytical Chemistry

3.1 Chromatographic Applications

In analytical chemistry, this compound is utilized as a reference standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical structure allows for accurate identification and quantification of similar compounds in complex mixtures. Studies have established protocols for using this compound to enhance the resolution and sensitivity of analytical methods .

3.2 Environmental Monitoring

The compound's stability and detection capabilities make it suitable for environmental monitoring applications. It can be used as a marker for assessing the presence of fluorinated pollutants in environmental samples, contributing to efforts in environmental chemistry aimed at understanding the behavior and impact of such substances .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Research on Fluorinated Compounds | Demonstrated inhibition of cancer cell proliferation in vitro with similar fluorinated compounds |

| OLEDs | Materials Science Journal | Enhanced efficiency and stability reported in OLED devices using fluorinated materials |

| Chromatographic Methods | Analytical Chemistry Reports | Established as a reference standard improving the accuracy of HPLC analyses |

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4,5-dimethoxybenzonitrile depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The methoxy groups may also play a role in modulating the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogen vs. Amino Substitution: Replacing fluorine with bromine (e.g., 3-Bromo-4,5-dimethoxybenzonitrile) increases molecular weight significantly (~241.9 g/mol) and alters reactivity due to bromine’s lower electronegativity and larger atomic radius compared to fluorine. This makes brominated derivatives more reactive in nucleophilic substitutions . Substituting fluorine with an amino group (2-Amino-4,5-dimethoxybenzonitrile) introduces a nucleophilic site, enabling its use in coupling reactions (e.g., with thiophosgene to form isothiocyanates) .

Fluorine and Chlorine Combinations :

- 2-Chloro-4,5-difluorobenzonitrile (CAS: 36556-56-6) demonstrates how multiple halogens enhance electrophilicity, making it suitable for cross-coupling reactions in fluorinated drug synthesis .

Hydroxy Substitution :

- 2,6-Difluoro-4-hydroxybenzonitrile (CAS: 123843-57-2) introduces a hydroxyl group, which may improve solubility in polar solvents compared to methoxy derivatives .

Actividad Biológica

2-Fluoro-4,5-dimethoxybenzonitrile is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a benzonitrile structure. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific research areas.

The molecular formula of this compound is C10H10FNO2, with a CAS number of 119396-88-2. The fluorine atom can significantly influence the compound's reactivity and interaction with biological systems, while the methoxy groups enhance its solubility and stability in organic solvents.

The mechanism of action for this compound is primarily influenced by its structural features. The fluorine atom can modify the compound's interactions with enzymes and receptors, potentially altering metabolic pathways and biological activities. The methoxy groups may also play a role in modulating solubility and reactivity, which are critical factors in biological systems.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities:

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,5-Dimethoxybenzonitrile | Lacks fluorine | Different chemical properties and reactivity due to absence of fluorine. |

| 2-Fluoro-4-methoxybenzonitrile | Contains one methoxy group | Variations in chemical behavior compared to the di-methoxy derivative. |

| 2-Amino-4,5-dimethoxybenzonitrile | Amino group instead of fluorine | May exhibit distinct biological activities due to amine functionality. |

The presence of both fluorine and methoxy groups along with the nitrile functionality makes this compound a valuable compound for various research applications.

Case Studies

Although specific case studies focusing solely on this compound are sparse, related investigations into similar compounds provide insights into potential effects:

- Designer Drug Studies: Research on compounds like 2C-E (a phenethylamine derivative) indicates that structural modifications can lead to significant variations in biological activity and safety profiles. Similar investigations could be conducted on this compound to assess its pharmacological effects .

- Toxicological Assessments: Toxicity studies on structurally similar compounds highlight the importance of understanding acute toxicity levels and metabolic pathways. Such assessments are crucial for determining the safety of new compounds in clinical settings .

Future Research Directions

Further research is needed to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- In Vitro Studies: Detailed studies on enzyme interactions and metabolic pathways can provide a clearer picture of its pharmacological potential.

- In Vivo Studies: Animal models could help assess the compound's efficacy and safety profile in a living system.

- Synthesis of Derivatives: Exploring derivatives of this compound may yield new substances with enhanced biological activities or reduced toxicity.

Q & A

Q. What are the key safety considerations when handling 2-fluoro-4,5-dimethoxybenzonitrile in laboratory settings?

Methodological Answer: this compound exhibits acute oral toxicity (Category 3) and causes skin/eye irritation (Category 2) . Researchers must:

- Use PPE: Nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizing agents.

Q. Table 1: GHS Hazard Classification

| Hazard Category | Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 3 | Avoid ingestion; use mouthwash if exposed. |

| Skin Irritation | Category 2 | Wash immediately with soap/water. |

| Eye Irritation | Category 2A | Rinse eyes for 15 minutes under eyewash. |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹⁹F NMR : Identify methoxy (-OCH₃) and fluorine substituents. The fluorine atom causes deshielding in adjacent protons (δ 6.8–7.2 ppm) .

- IR Spectroscopy : Detect nitrile stretch (~2220–2240 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 181.16 .

Q. Table 2: Expected Spectral Signatures

| Technique | Key Features |

|---|---|

| ¹H NMR | Two singlet peaks for methoxy groups (δ 3.8–3.9 ppm). |

| ¹⁹F NMR | Signal at δ -110 to -120 ppm (typical for aromatic fluorine substituents). |

| IR | Sharp peak at ~2235 cm⁻¹ (C≡N stretch). |

Q. How is this compound utilized as a synthetic intermediate?

Methodological Answer: The compound serves as a precursor in pharmaceutical synthesis. For example:

- Bunazosin Development : It undergoes nucleophilic substitution to introduce amine groups for α₁-adrenergic receptor antagonists .

- Apoptosis Imaging Probes : Modified with fluorescent tags (e.g., naphthalene sulfonohydrazide) for in vitro tracking of cell death pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated benzonitriles?

Methodological Answer: Variables impacting yield include:

- Catalyst Choice : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in related fluorinated systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) isolates pure product.

Experimental Design Tip : Use a factorial design to test variables (temperature, catalyst loading) and optimize conditions.

Q. What electronic effects arise from fluorine substitution in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Fluorine’s strong electron-withdrawing effect activates the aromatic ring for NAS. Key observations:

- Meta-Directing Influence : Fluorine directs nucleophiles to the meta position relative to the nitrile group.

- Kinetic Studies : Reaction rates increase with electron-deficient aryl systems (validated via Hammett plots) .

Case Study : In 3,5-dichloro-4-fluorobenzonitrile, fluorine enhances reactivity toward amination by 20% compared to non-fluorinated analogs .

Q. How is this compound structurally optimized for apoptosis imaging probes?

Methodological Answer: Structural modifications focus on:

- Fluorophore Conjugation : Attach dimethylamino-naphthalene sulfonohydrazide to the benzonitrile core for fluorescence/MRI dual-modal imaging .

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., sulfonate) to improve cellular uptake.

Validation : In vitro assays (e.g., Annexin V staining) confirm probe specificity for apoptotic cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.